molecular formula C13H20ClN5O2 B13737958 tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate

tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B13737958
M. Wt: 313.78 g/mol
InChI Key: KXBYFKJLKZNZRP-UHFFFAOYSA-N
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Description

tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2. It is used primarily as an intermediate in organic synthesis and pharmaceutical research. This compound is known for its role in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction is stirred for several hours, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.

Biology: In biological research, this compound is utilized to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships of these molecules.

Medicine: In medicinal chemistry, this compound is a key intermediate in the development of pharmaceutical drugs. It is involved in the synthesis of potential therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. It is valued for its versatility and reactivity in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product derived from this intermediate .

Comparison with Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]piperazine-1-carboxylate
  • tert-butyl 4-{(6-chloropyridazin-3-yl)methylamino}azepane-1-carboxylate

Uniqueness: tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in the synthesis of specialized compounds.

Properties

Molecular Formula

C13H20ClN5O2

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-9(15)8-10(14)16-17-11/h8H,4-7H2,1-3H3,(H2,15,16)

InChI Key

KXBYFKJLKZNZRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2N)Cl

Origin of Product

United States

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